2-Amino-3-nitro-5-fluoropyridine

Catalog No.
S696565
CAS No.
212268-12-7
M.F
C5H4FN3O2
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-nitro-5-fluoropyridine

CAS Number

212268-12-7

Product Name

2-Amino-3-nitro-5-fluoropyridine

IUPAC Name

5-fluoro-3-nitropyridin-2-amine

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)

InChI Key

LDYYBZNEWDTDEE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F

2-Amino-3-nitro-5-fluoropyridine is a highly specialized fluorinated heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, such as fused imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Characterized by a molecular weight of 157.1 g/mol and a melting point of 149–157 °C, this solid precursor is valued for its precise substitution pattern . The presence of the nitro group at the 3-position allows for facile reduction to a diamine, which is immediately poised for cyclization, while the 5-fluoro substituent imparts critical electronic and steric properties to the final scaffold. In procurement contexts, securing material with ≥99% HPLC purity is essential, as trace regioisomers or unreacted precursors from its complex synthesis can severely compromise the yield and safety profiles of downstream active pharmaceutical ingredients (APIs).

Substituting 2-Amino-3-nitro-5-fluoropyridine with structurally similar analogs, such as the unsubstituted 2-amino-3-nitropyridine or the halogenated 2-amino-3-nitro-5-chloropyridine, fundamentally alters the physicochemical profile of the resulting drug candidate. The 5-fluoro group exerts a profound electron-withdrawing effect that significantly lowers the basicity of the final fused ring system, a required modification for mitigating hERG-related cardiotoxicity[1]. Furthermore, attempting to use the cheaper 5-chloro analog introduces substantial steric bulk (Van der Waals radius of 1.75 Å for Cl vs. 1.47 Å for F), which frequently causes steric clashes in tight kinase binding pockets and abolishes target affinity. Consequently, for specific structure-activity relationship (SAR) profiles requiring precise steric constraints and metabolic shielding, the 5-fluoro building block is strictly non-substitutable.

Processability: Overcoming Severe Synthetic Yield Bottlenecks

The in-house synthesis of 2-amino-3-nitro-5-fluoropyridine via the nitration of 2-amino-5-fluoropyridine is notoriously inefficient, requiring harsh mixed-acid conditions that produce multiple regioisomers. Patent literature demonstrates that isolated yields can be as low as 3.6% following necessary double silica gel chromatography to remove impurities[1]. In contrast, procuring commercial 2-amino-3-nitro-5-fluoropyridine at ≥99% HPLC purity bypasses this severe bottleneck, ensuring that downstream reductions to the diamine proceed without the carryover of isomeric contaminants that would poison subsequent cyclization steps.

Evidence DimensionIsolated yield and purification requirement
Target Compound DataCommercial procurement guarantees ≥99% HPLC purity ready for reduction
Comparator Or BaselineIn-house nitration (yields often <10%, requiring double chromatography)
Quantified DifferenceProcurement eliminates a >90% material loss and extensive purification labor
ConditionsStandard mixed-acid nitration (HNO3/H2SO4) vs. commercial sourcing

Purchasing the high-purity building block is essential to bypass a severe synthetic bottleneck and prevent regioisomer carryover in multi-step API manufacturing.

Precursor Suitability: Downstream pKa Modulation for Toxicity Mitigation

The strong inductive electron-withdrawing effect of the fluorine atom at the 5-position is critical for modulating the basicity of downstream fused heterocyclic APIs. Compared to scaffolds derived from the unsubstituted 2-amino-3-nitropyridine, the incorporation of the 5-fluoro substituent typically reduces the pKa of the adjacent basic nitrogen by 1.0 to 1.5 units [1]. This precise reduction in basicity is a widely validated strategy to decrease binding affinity to the hERG potassium channel, thereby mitigating off-target cardiotoxicity while maintaining membrane permeability.

Evidence DimensionDownstream basicity (pKa of fused ring nitrogen)
Target Compound DataReduced pKa (typically by 1.0–1.5 units)
Comparator Or BaselineUnsubstituted 2-amino-3-nitropyridine derivatives (higher pKa)
Quantified Difference1.0–1.5 unit reduction in pKa
ConditionsPhysiological pH in structure-activity relationship (SAR) optimization

Lowering downstream basicity is a critical procurement justification for selecting the fluorinated building block to ensure drug safety profiles.

Formulation Compatibility: Steric Precision in Target Binding

While 2-amino-3-nitro-5-chloropyridine is often cheaper and easier to synthesize, it cannot serve as a viable substitute when precise steric tolerances are required. Fluorine possesses a Van der Waals radius of 1.47 Å, which closely mimics hydrogen (1.20 Å), whereas chlorine is significantly larger at 1.75 Å [1]. In the design of kinase inhibitors, substituting the 5-fluoro group with a 5-chloro group increases local steric bulk by approximately 20%, which frequently results in a 10- to 100-fold decrease in target affinity due to severe steric clashes within tight ATP-binding pockets.

Evidence DimensionVan der Waals radius and steric bulk
Target Compound DataFluorine radius = 1.47 Å (compact bioisostere)
Comparator Or BaselineChlorine radius = 1.75 Å (2-amino-3-nitro-5-chloropyridine)
Quantified Difference~20% increase in steric bulk with chlorine, leading to significant affinity loss
ConditionsBinding pocket spatial constraints in kinase inhibitor design

Buyers cannot substitute the cheaper chloro-analog if the specific binding pocket requires the compact size of a fluorine atom to maintain efficacy.

Metabolic Stability: Blockade of Oxidative Degradation

The introduction of the C-F bond via 2-amino-3-nitro-5-fluoropyridine provides a substantial metabolic advantage over the unsubstituted baseline. The carbon-fluorine bond possesses a high bond dissociation energy of approximately 116 kcal/mol, compared to roughly 98 kcal/mol for a standard aromatic carbon-hydrogen bond [1]. This robust bond effectively blocks cytochrome P450-mediated oxidation at the vulnerable 5-position of the pyridine ring, significantly extending the in vivo half-life and improving the pharmacokinetic profile of the final therapeutic agent.

Evidence DimensionBond dissociation energy (resistance to oxidation)
Target Compound DataC-F bond energy ~116 kcal/mol
Comparator Or BaselineC-H bond energy ~98 kcal/mol (2-amino-3-nitropyridine)
Quantified DifferenceAn 18 kcal/mol increase in bond strength at the metabolic soft spot
ConditionsIn vivo pharmacokinetic profiling (CYP450 metabolism)

This metabolic shielding justifies the higher procurement cost of the fluorinated precursor by drastically improving the half-life of advanced drug candidates.

Synthesis of Fused Imidazo[4,5-b]pyridine Kinase Inhibitors

The compound is the optimal starting material for generating 6-fluoro-imidazo[4,5-b]pyridines, where the fluorine atom is required to lower scaffold basicity and avoid hERG-related cardiotoxicity [1].

Development of Metabolically Stable Antibacterial Agents

It is specifically procured for synthesizing pyrido[2,3-b]pyrazine derivatives where blocking CYP450 oxidation at the 5-position is necessary to achieve a viable pharmacokinetic half-life [2].

High-Purity Library Generation for SAR Studies

Due to the severe yield bottlenecks in its de novo synthesis, purchasing ≥99% pure 2-amino-3-nitro-5-fluoropyridine is critical for medicinal chemistry teams needing to rapidly generate fluorinated vs. non-fluorinated analog libraries without regioisomer contamination [3].

XLogP3

1

Wikipedia

2-Amino-3-nitro-5-fluoropyridine

Dates

Last modified: 08-15-2023

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